(5-Morpholinothiophen-2-yl)boronic acid
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Overview
Description
(5-Morpholinothiophen-2-yl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound features a boronic acid group attached to a thiophene ring, which is further substituted with a morpholine group. The presence of these functional groups makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Morpholinothiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the Miyaura borylation reaction, where a thiophene halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is efficient, yielding high-purity products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The scalability of the Miyaura borylation reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(5-Morpholinothiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the borylation process.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(5-Morpholinothiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Morpholinothiophen-2-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug development. The boronic acid group interacts with target molecules, forming stable complexes that can be detected or utilized in further reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura cross-coupling reactions but lacks the additional functional groups present in (5-Morpholinothiophen-2-yl)boronic acid.
3-Formylphenylboronic Acid: Used in similar applications but has different reactivity due to the formyl group.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with different positional isomerism.
Uniqueness
This compound is unique due to the presence of both a morpholine group and a thiophene ring, which enhance its reactivity and versatility in various chemical reactions. These functional groups allow for additional interactions and applications that are not possible with simpler boronic acids .
Properties
Molecular Formula |
C8H12BNO3S |
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Molecular Weight |
213.07 g/mol |
IUPAC Name |
(5-morpholin-4-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO3S/c11-9(12)7-1-2-8(14-7)10-3-5-13-6-4-10/h1-2,11-12H,3-6H2 |
InChI Key |
OWOYQCNCUCRNPI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)N2CCOCC2)(O)O |
Origin of Product |
United States |
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